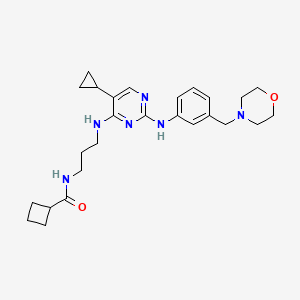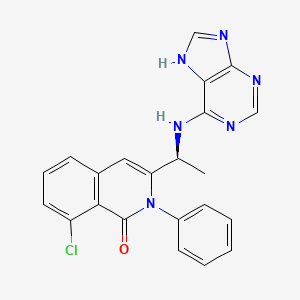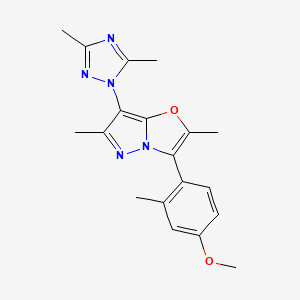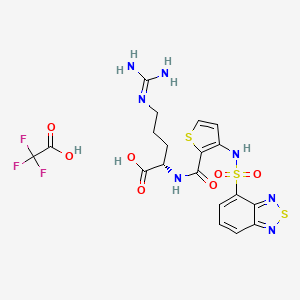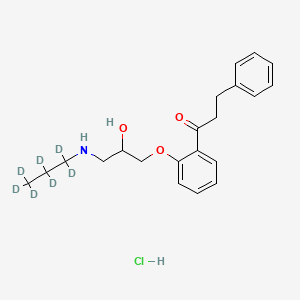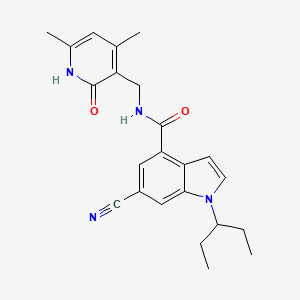
EI1
概要
説明
EI1は、ヒストンH3の27番目のリジン(H3K27)のメチル化に関与する酵素である、エンハンサー・オブ・ゼスト・ホモログ2(EZH2)の強力で選択的な阻害剤です。このメチル化は転写抑制につながり、がんを含むさまざまな疾患に関連しています。 This compoundはEZH2を阻害する上で大きな可能性を示しており、がん研究や治療のための有望な化合物となっています .
科学的研究の応用
EI1 has a wide range of scientific research applications, including:
Cancer Research: This compound is extensively studied for its potential in inhibiting EZH2, which is overexpressed in various cancers such as breast, lung, ovarian, prostate, melanoma, and bladder cancers
Epigenetics: this compound is used to study the role of histone methylation in gene expression and transcriptional regulation.
Drug Development: this compound serves as a lead compound for developing new drugs targeting EZH2 and related pathways.
Molecular Imaging: Radiolabeled this compound ([11C]this compound) is used in positron emission tomography (PET) imaging to study the distribution and activity of EZH2 in vivo.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statement is H302, which indicates that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用機序
EI1は、ポリコーム抑制複合体2(PRC2)の触媒サブユニットであるEZH2を選択的に阻害することにより、その効果を発揮します。EZH2はH3K27のメチル化を触媒し、腫瘍抑制遺伝子の転写抑制につながります。 EZH2を阻害することにより、this compoundはH3K27のメチル化を防ぎ、腫瘍抑制遺伝子を再活性化し、がん細胞の増殖を阻害します .
類似化合物の比較
This compoundは、GSK126、EPZ005687、3-デアザネプラノシンA(DZNep)、UNC1999、タゼメトスタットなど、他のEZH2阻害剤と比較されます。 これらの化合物はすべてEZH2を標的とする一方で、this compoundは、野生型とY641F変異体EZH2のIC50値がそれぞれ15nMと13nMであるなど、高い選択性と効力で特徴付けられます .
類似化合物のリスト
- GSK126
- EPZ005687
- 3-デアザネプラノシンA(DZNep)
- UNC1999
- タゼメトスタット
This compoundは、他のリジンメチルトランスフェラーゼよりもEZH2に対する高い選択性を備えているため、EZH2関連経路の研究や標的型がん治療の開発において貴重なツールとなっています .
準備方法
合成経路と反応条件
EI1は、以下の主要なステップを含む、複数ステップのプロセスで合成することができます。
コア構造の形成: 合成は、コアインドール構造の調製から始まります。
官能基化: 次に、コア構造は、所望の化学的特性を得るために、さまざまな置換基で官能基化されます。
最終的な組み立て: 最終段階では、官能基化されたコアを他の化学基と結合させてthis compoundを形成します。
This compoundのジメチルスルホキシド(DMSO)への溶解度は19.5mg / mL以上です。 より高濃度の場合、溶液を37°Cで10分間加温するか、超音波浴で振盪することができます .
工業生産方法
現在、this compoundの大規模な工業生産方法は存在せず、主に研究目的で使用されています。この化合物は、一般的に前述の合成経路に従って、実験室設定で合成されます。
化学反応の分析
反応の種類
EI1は、次のようなさまざまな化学反応を起こします。
酸化: this compoundは、特定の条件下で酸化されて酸化誘導体を形成することができます。
還元: 還元反応は、this compoundの官能基を修飾するために使用することができます。
置換: this compoundは、ある官能基が別の官能基に置換される置換反応を起こすことができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)が含まれます。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が使用されます。
置換: さまざまな求核剤と求電子剤を置換反応に使用することができます。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、this compoundの酸化は、生物学的活性が変化した酸化誘導体を生成する可能性があります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用を持っています。
がん研究: This compoundは、乳がん、肺がん、卵巣がん、前立腺がん、メラノーマ、膀胱がんなど、さまざまながんにおいて過剰発現するEZH2を阻害する可能性があるため、広く研究されています
エピジェネティクス: this compoundは、遺伝子発現と転写調節におけるヒストンメチル化の役割を研究するために使用されます。
創薬: this compoundは、EZH2や関連経路を標的とする新規薬剤開発のリード化合物として役立ちます。
分子イメージング: 放射性標識this compound([11C] this compound)は、陽電子放出断層撮影(PET)イメージングで使用され、生体内のEZH2の分布と活性を研究します.
類似化合物との比較
EI1 is compared with other EZH2 inhibitors such as GSK126, EPZ005687, 3-deazaneplanocin A (DZNep), UNC1999, and tazemetostat. While all these compounds target EZH2, this compound is unique in its high selectivity and potency, with IC50 values of 15 nM and 13 nM for wild-type and Y641F mutant EZH2, respectively .
List of Similar Compounds
- GSK126
- EPZ005687
- 3-deazaneplanocin A (DZNep)
- UNC1999
- Tazemetostat
This compound stands out due to its high selectivity for EZH2 over other lysine methyltransferases, making it a valuable tool for studying EZH2-related pathways and developing targeted cancer therapies .
特性
IUPAC Name |
6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-5-17(6-2)27-8-7-18-19(10-16(12-24)11-21(18)27)22(28)25-13-20-14(3)9-15(4)26-23(20)29/h7-11,17H,5-6,13H2,1-4H3,(H,25,28)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHDWRIVDDIFRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C=CC2=C(C=C(C=C21)C#N)C(=O)NCC3=C(C=C(NC3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101111134 | |
| Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1418308-27-6 | |
| Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1418308-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyano-N-[(1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl]-1-(1-ethylpropyl)-1H-indole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101111134 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary target of 6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide (EI1)?
A1: this compound is a potent and selective inhibitor of the enzymatic activity of EZH2, a component of the Polycomb repressive complex 2 (PRC2) involved in gene silencing.
Q2: How does this compound inhibit EZH2 activity?
A2: this compound directly binds to the EZH2 enzyme, competing with S-Adenosyl methionine, the methyl group donor required for its activity. This competition prevents the methylation of lysine 27 on histone H3 (H3K27), a key step in gene silencing.
Q3: What are the downstream consequences of EZH2 inhibition by this compound?
A3: this compound-treated cells exhibit a genome-wide loss of H3K27 methylation and subsequent activation of PRC2 target genes. This activation leads to various effects depending on the cell type, including decreased proliferation, cell cycle arrest, and apoptosis, particularly in cancer cells.
Q4: Does the tumor microenvironment influence the response to this compound?
A4: Research suggests that tumor cells in 3D culture settings, which better mimic the tumor microenvironment, are more sensitive to EZH2 inhibitors like GSK343 than cells in 2D culture. This sensitivity could be due to differential gene expression and cell-cell interactions in 3D environments, highlighting the importance of considering the tumor microenvironment in drug development.
Q5: Does this compound induce autophagy in cancer cells?
A5: While not specifically investigated for this compound, studies using structurally similar EZH2 inhibitors like UNC1999 and GSK343 demonstrated that they induce autophagy in human colorectal cancer cells. This autophagy is partly dependent on the autophagy-related protein ATG7 but appears independent of EZH2 inhibition, suggesting a complex interplay between EZH2 inhibition and autophagy induction.
Q6: What is the molecular formula and weight of 6-cyano-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-1-pentan-3-ylindole-4-carboxamide?
A6: The information on the molecular formula and weight is not provided in the reviewed research papers.
Q7: Is there any spectroscopic data available for this compound?
A7: The reviewed research papers do not include spectroscopic data for this compound.
Q8: Has this compound been tested in cell-based assays?
A8: Yes, this compound has been shown to effectively inhibit the growth of diffused large B-cell lymphoma cells carrying Y641 mutations in cell-based assays.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


